2-ethynyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Ethynyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group at the 2-position. One common method involves the reaction of 2-bromo-1,3-thiazole-4-carboxylic acid with an acetylene derivative under Sonogashira coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Ethynyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-ethynyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The ethynyl group can also participate in covalent bonding with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynylthiazole-4-carboxamide
- 2-Ethynylthiazole-4-thiocarboxamide
- 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester
Uniqueness
2-Ethynyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethynyl group at the 2-position enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
2246923-22-6 |
---|---|
Molecular Formula |
C6H3NO2S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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